4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
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Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with carbon disulfide or a similar reagent.
Attachment of the methylsulfanyl group:
Sulfamoylation: The bis(2-methoxyethyl)sulfamoyl group is introduced through a reaction with a suitable sulfonyl chloride.
Coupling with benzamide: The final step involves coupling the modified oxadiazole with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxyethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Possible applications in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-triazol-2-yl}benzamide: Similar structure but with a triazole ring.
Uniqueness
The presence of the 1,3,4-oxadiazole ring and the specific arrangement of functional groups make 4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide unique. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6S2/c1-25-10-8-21(9-11-26-2)29(23,24)14-6-4-13(5-7-14)16(22)18-17-20-19-15(27-17)12-28-3/h4-7H,8-12H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVBSCOCLDVQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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